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Introduction
Aptamers, short single-stranded oligonucleotides, have emerged as promising alternatives to

antibodies in various applications, including diagnostics, therapeutics, and bio-sensing. Their

high specificity and affinity for a wide range of targets are dictated by their unique three-

dimensional structures. However, the chemical diversity of natural nucleic acids, composed of

only four standard bases, can limit the achievable binding affinity. Chemical modification of

aptamers is a powerful strategy to overcome this limitation and enhance their binding

properties. One such modification is the substitution of adenine (A) with 2,6-diaminopurine
(DAP).

Mechanism of Action: The Power of an Additional
Hydrogen Bond
The enhanced binding affinity conferred by 2,6-diaminopurine stems from its ability to form an

additional hydrogen bond with thymine (T) or uracil (U). Unlike adenine, which forms two

hydrogen bonds with its complementary base, DAP possesses an additional amino group at

the 2-position of the purine ring, enabling the formation of a third hydrogen bond. This results in

a more stable interaction within the aptamer's structure and potentially with the target molecule,

leading to a lower dissociation constant (Kd) and thus, higher binding affinity.

This principle of enhanced stability through an additional hydrogen bond is a key driver for

incorporating DAP into aptamer sequences. While direct quantitative data comparing the Kd
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values of a specific aptamer with and without DAP for a non-nucleic acid target is not

extensively reported in publicly available literature, the significant increase in the stability of

nucleic acid duplexes containing DAP is well-documented and serves as strong evidence for its

potential to improve aptamer-target interactions.

Applications in Research and Drug Development
The use of DAP-modified aptamers holds significant promise for various research and drug

development applications:

Improved Diagnostic Sensitivity: Aptamers with higher binding affinity can lead to more

sensitive diagnostic assays, enabling the detection of biomarkers at lower concentrations.

Enhanced Therapeutic Efficacy: In therapeutic applications, higher affinity can translate to

lower required doses, potentially reducing off-target effects and improving the therapeutic

index.

Development of Novel Biosensors: The increased stability of DAP-containing aptamers can

contribute to the development of more robust and reliable biosensors.

Quantitative Data on Affinity Enhancement by Chemical
Modifications
While specific quantitative data for DAP-modified aptamers is limited, the broader field of

aptamer modification provides compelling evidence for the potential of chemical alterations to

dramatically improve binding affinity. The following table summarizes the impact of various

chemical modifications on aptamer dissociation constants (Kd), illustrating the significant

enhancements that can be achieved.
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Aptamer
Target

Modification
Kd
(Unmodified)

Kd (Modified)
Fold
Improvement

Thrombin
2'-F-ANA

substitution
Not specified 50-100 pM >100-fold

Salivary α-

amylase

Base-appended

bases
Not specified <1 nM Not specified

Human β-

defensin 2

Adenine-

appended

modification

Not specified 6.8 nM Not specified

Avidin LNA substitution Not specified Not specified 8.5-fold

This table showcases examples of affinity enhancement through various chemical

modifications to illustrate the potential of such strategies. Direct quantitative comparisons for

DAP-modified aptamers are not as readily available in the literature.

Protocols
Protocol 1: SELEX (Systematic Evolution of Ligands by
Exponential Enrichment) for DAP-Modified Aptamers
(DAP-SELEX)
This protocol outlines the general steps for selecting high-affinity, DAP-modified DNA aptamers.

It is a synthesis of general modified SELEX protocols.

I. Materials
DAP-containing random ssDNA library (e.g., N30-40 random region flanked by constant

primer binding sites, with some or all adenine positions substituted with 2,6-diaminopurine)

Target molecule (immobilized on magnetic beads or other solid support)

2,6-diaminopurine deoxyribonucleoside triphosphate (dDAPTP)

Natural dNTPs (dATP, dCTP, dGTP, dTTP)
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High-fidelity DNA polymerase compatible with modified bases

Forward and reverse primers (reverse primer may be biotinylated for ssDNA separation)

SELEX binding buffer (e.g., PBS with MgCl2)

Washing buffer (e.g., SELEX binding buffer)

Elution buffer (e.g., high salt, low pH, or containing a competitor)

Streptavidin-coated magnetic beads (if using a biotinylated reverse primer)

NaOH solution (for ssDNA separation)

PCR purification kit

DNA quantification method (e.g., NanoDrop, Qubit)

II. Experimental Workflow

Library Preparation Selection Amplification & Regeneration Analysis

Start with DAP-containing ssDNA Library Incubate Library with Immobilized Target Wash to Remove Unbound Sequences Elute Bound Aptamers PCR Amplification with dDAPTPEnriched Pool Generate ssDNA for Next Round

Next Round of Selection

Sequence Enriched PoolAfter Several Rounds Characterize Individual Aptamers

Click to download full resolution via product page

Caption: Workflow for DAP-Modified Aptamer SELEX.

III. Step-by-Step Procedure
Library Preparation:

Synthesize a single-stranded DNA (ssDNA) library containing 2,6-diaminopurine in place

of some or all adenine residues. The library should have a central random region (e.g., 30-
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40 nucleotides) flanked by constant regions for primer annealing.

Quantify the initial library concentration.

Target Immobilization:

Immobilize the target molecule onto a solid support (e.g., magnetic beads) according to

the manufacturer's protocol. This facilitates the separation of bound and unbound

sequences.

Binding Reaction:

Heat the DAP-modified ssDNA library to 95°C for 5 minutes and then cool to room

temperature to allow for proper folding.

Incubate the folded library with the immobilized target in SELEX binding buffer for an

appropriate time (e.g., 30-60 minutes) at a defined temperature to allow binding.

Washing:

Wash the solid support with washing buffer to remove unbound and weakly bound

sequences. The stringency of the washes can be increased in later rounds of SELEX (e.g.,

by increasing the number of washes or the volume of buffer).

Elution:

Elute the tightly bound aptamer candidates from the target using an appropriate elution

buffer. The choice of elution method will depend on the nature of the target and its

interaction with the aptamers.

PCR Amplification:

Amplify the eluted sequences by PCR. It is crucial to use a high-fidelity DNA polymerase

that can efficiently incorporate dDAPTP.

The PCR mixture should contain both the natural dNTPs and dDAPTP. The ratio of dATP

to dDAPTP can be optimized.
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Use a forward and a biotinylated reverse primer for amplification.

ssDNA Generation:

After PCR, capture the double-stranded DNA (dsDNA) on streptavidin-coated magnetic

beads via the biotinylated reverse primer.

Denature the dsDNA using a fresh NaOH solution to release the non-biotinylated, DAP-

containing sense strand.

Neutralize and purify the ssDNA, which will serve as the enriched pool for the next round

of selection.

Iterative Rounds and Monitoring:

Repeat steps 3-7 for multiple rounds (typically 8-15 rounds), progressively increasing the

selection stringency to enrich for high-affinity aptamers.

Monitor the enrichment of the aptamer pool by methods such as filter binding assays or

electrophoretic mobility shift assays (EMSA) after several rounds.

Sequencing and Analysis:

Once significant enrichment is observed, clone and sequence the final aptamer pool to

identify individual aptamer candidates.

Analyze the sequences to identify conserved motifs and families of related aptamers.

Aptamer Characterization:

Synthesize individual DAP-modified aptamer candidates and characterize their binding

affinity to the target molecule using methods such as those described in Protocol 2.

Protocol 2: Determination of Aptamer-Target Binding
Affinity (Dissociation Constant, Kd)
This protocol describes a general method for determining the dissociation constant (Kd) of a

DAP-modified aptamer to its target using a filter-binding assay. Other techniques such as
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Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale

Thermophoresis (MST) can also be used.

I. Materials
DAP-modified aptamer (radiolabeled or fluorescently labeled)

Unlabeled target molecule

Binding buffer (same as used in SELEX)

Nitrocellulose and nylon membranes (for filter binding)

Vacuum filtration apparatus

Scintillation counter or fluorescence imager

Graphing software for data analysis

II. Experimental Workflow

Preparation

Binding & Separation Data Analysis

Label and Fold Aptamer

Incubate Aptamer and Target

Prepare Target Dilutions

Filter Binding Assay Quantify Bound Aptamer Plot Binding Curve Determine Kd

Click to download full resolution via product page

Caption: Workflow for Determining Binding Affinity.

III. Step-by-Step Procedure
Aptamer Labeling and Folding:
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Label the DAP-modified aptamer with a radioactive isotope (e.g., 32P) or a fluorescent dye

to enable detection.

Purify the labeled aptamer.

Fold the labeled aptamer by heating to 95°C for 5 minutes followed by slow cooling to

room temperature in the binding buffer.

Target Dilution Series:

Prepare a series of dilutions of the unlabeled target molecule in the binding buffer. The

concentration range should span several orders of magnitude around the expected Kd.

Binding Reactions:

In a series of tubes, mix a constant, low concentration of the labeled, folded aptamer with

the varying concentrations of the target molecule.

Include a control tube with no target to measure background binding.

Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium

(e.g., 30-60 minutes).

Filter Binding:

Set up a vacuum filtration apparatus with a nitrocellulose membrane placed over a nylon

membrane. The nitrocellulose membrane will bind the target-aptamer complexes, while

the unbound aptamer will pass through to the nylon membrane.

Apply the binding reaction mixtures to the filters under vacuum.

Wash the filters with a small volume of cold binding buffer to remove any non-specifically

bound aptamer.

Quantification:

After filtration, carefully separate the nitrocellulose and nylon membranes.
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Quantify the amount of labeled aptamer on each membrane using a scintillation counter

(for radiolabeling) or a fluorescence imager.

Data Analysis:

Calculate the fraction of bound aptamer for each target concentration: Fraction Bound =

(Signal on Nitrocellulose) / (Total Signal on Nitrocellulose and Nylon).

Plot the fraction of bound aptamer as a function of the target concentration.

Fit the data to a one-site binding equation (e.g., using non-linear regression in software

like GraphPad Prism) to determine the dissociation constant (Kd). The Kd is the

concentration of the target at which half of the aptamers are bound.

Visualization of Key Concepts

Adenine-Thymine Base Pair

DAP-Thymine Base Pair

Adenine Thymine
2 H-bonds

2,6-Diaminopurine Thymine
3 H-bonds

Click to download full resolution via product page

Caption: Comparison of Adenine-Thymine and DAP-Thymine base pairing.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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